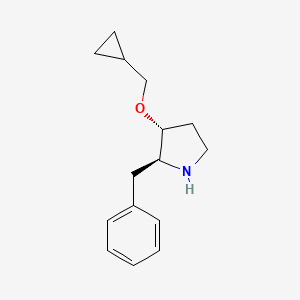![molecular formula C12H17N3O3 B8109770 Rel-N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Isoxazole-5-Carboxamide](/img/structure/B8109770.png)
Rel-N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Isoxazole-5-Carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Isoxazole-5-Carboxamide is a complex organic compound with a unique structure that combines elements of furo[3,4-c]pyridine and isoxazole. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Isoxazole-5-Carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furo[3,4-c]pyridine ring system, followed by the introduction of the isoxazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and energy consumption, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Rel-N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Isoxazole-5-Carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Rel-N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Isoxazole-5-Carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Isoxazole-5-Carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Rel-N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Isoxazole-5-Carboxamide
- (3aR,7aR)-rel-Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one
Uniqueness
This compound is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[[(3S,3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridin-3-yl]methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-12(10-2-4-15-18-10)14-6-11-9-5-13-3-1-8(9)7-17-11/h2,4,8-9,11,13H,1,3,5-7H2,(H,14,16)/t8-,9-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWBIJNIELSCAK-ATZCPNFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1COC2CNC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1CO[C@@H]2CNC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(3-Fluorophenyl)-6-Methyl-2,6,9-Triazaspiro[4.5]Decan-8-One](/img/structure/B8109690.png)

![3-((1H-pyrazol-1-yl)methyl)-5,6,7,8-tetrahydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine](/img/structure/B8109701.png)
![N-((4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B8109709.png)
![(3aS,8aR)-1-(methylsulfonyl)-N-phenyldecahydropyrrolo[2,3-d]azepine-3a-carboxamide](/img/structure/B8109717.png)
![5-(Cyclopropylmethoxy)-2-azabicyclo[2.2.1]heptane](/img/structure/B8109728.png)
![N-Cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B8109732.png)
![8-((2-Methylthiazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B8109739.png)
![1-((6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepin-6-Yl)Methyl)Pyrrolidin-2-One](/img/structure/B8109743.png)
![(4Ar,7As)-N-Methyl-1-(Pyrimidin-2-Yl)Octahydro-1H-Pyrrolo[3,4-B]Pyridine-4A-Carboxamide](/img/structure/B8109751.png)
![Rel-N-((3R,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Pyrazine-2-Carboxamide](/img/structure/B8109753.png)
![2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B8109761.png)
![3-(1-Benzyl-1H-Imidazol-4-Yl)Imidazo[1,5-A]Pyridine-1-Carboxylic Acid](/img/structure/B8109762.png)
![4-(2-(Dimethylamino)ethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B8109775.png)
